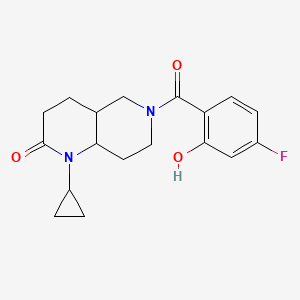![molecular formula C15H19FN2O3 B7632343 N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CFM-2, and it has been extensively studied for its potential applications in scientific research. CFM-2 is a potent inhibitor of the proteasome, which is an important cellular complex responsible for the degradation of proteins.
科学的研究の応用
CFM-2 has been widely used in scientific research for its ability to inhibit the proteasome. The proteasome is a complex cellular machinery responsible for the degradation of intracellular proteins, including misfolded or damaged proteins, as well as regulatory proteins involved in cell cycle progression, apoptosis, and immune response. Inhibition of the proteasome can lead to the accumulation of these proteins and subsequent cellular dysfunction, making it a potential target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
CFM-2 exerts its inhibitory effect on the proteasome by binding to the active site of the beta subunit of the 20S proteasome. This leads to the inhibition of the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of hydrophobic amino acid residues. CFM-2 also inhibits the caspase-like and trypsin-like activities of the proteasome to a lesser extent.
Biochemical and Physiological Effects
CFM-2 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and reducing the expression of oncogenic proteins. In addition, CFM-2 has been shown to have anti-inflammatory effects by inhibiting the activation of NF-kB, a transcription factor involved in the regulation of immune and inflammatory responses.
実験室実験の利点と制限
CFM-2 is a potent and specific inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. It has been extensively used in vitro and in vivo to investigate the effects of proteasome inhibition on cell signaling, gene expression, and protein degradation. However, it is important to note that CFM-2 may have off-target effects and may not fully recapitulate the effects of genetic or pharmacological inhibition of the proteasome.
将来の方向性
There are several future directions for the study of CFM-2 and its potential applications in scientific research. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of CFM-2. Another area of interest is the investigation of the effects of proteasome inhibition on the immune system and the potential use of proteasome inhibitors as immunomodulatory agents. Furthermore, the use of proteasome inhibitors in combination with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of active research. Finally, the development of new methods for the delivery of proteasome inhibitors to specific tissues or cells may enhance their therapeutic potential.
合成法
The synthesis of CFM-2 involves the reaction of 4-fluoro-2-hydroxybenzoic acid with N-(cyclopentyl)prop-2-enamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, yielding CFM-2 as a white solid.
特性
IUPAC Name |
N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-10-5-6-12(13(19)9-10)15(21)17-8-7-14(20)18-11-3-1-2-4-11/h5-6,9,11,19H,1-4,7-8H2,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIOBLAFXAZDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCNC(=O)C2=C(C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)
![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)